![molecular formula C35H22N2O4 B12803458 9,10-Anthracenedione, 1,1'-[(4-methyl-1,3-phenylene)diimino]bis- CAS No. 79665-35-3](/img/structure/B12803458.png)
9,10-Anthracenedione, 1,1'-[(4-methyl-1,3-phenylene)diimino]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(4-methyl-1,3-phenylene)diimino]bisanthraquinone is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of two anthraquinone units linked by a 4-methyl-1,3-phenylene diimino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(4-methyl-1,3-phenylene)diimino]bisanthraquinone typically involves the reaction of 4-methyl-1,3-phenylenediamine with anthraquinone derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[(4-methyl-1,3-phenylene)diimino]bisanthraquinone involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(4-methyl-1,3-phenylene)diimino]bisanthraquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the anthraquinone units and the 4-methyl-1,3-phenylene diimino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound, leading to the formation of quinone derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, resulting in the formation of hydroquinone derivatives.
Substitution: Substitution reactions can occur at the
Propriétés
Numéro CAS |
79665-35-3 |
|---|---|
Formule moléculaire |
C35H22N2O4 |
Poids moléculaire |
534.6 g/mol |
Nom IUPAC |
1-[3-[(9,10-dioxoanthracen-1-yl)amino]-4-methylanilino]anthracene-9,10-dione |
InChI |
InChI=1S/C35H22N2O4/c1-19-16-17-20(36-27-14-6-12-25-30(27)34(40)23-10-4-2-8-21(23)32(25)38)18-29(19)37-28-15-7-13-26-31(28)35(41)24-11-5-3-9-22(24)33(26)39/h2-18,36-37H,1H3 |
Clé InChI |
YPAAQIDLHHHJAY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O)NC5=CC=CC6=C5C(=O)C7=CC=CC=C7C6=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


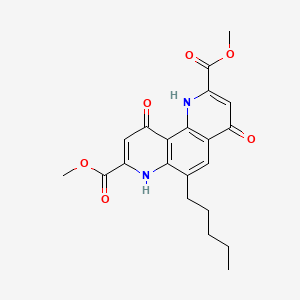
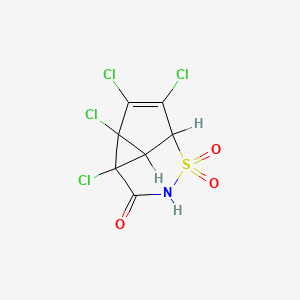

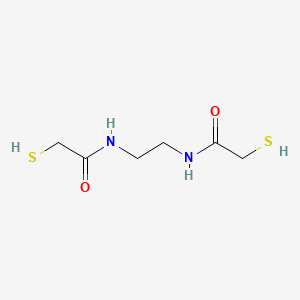
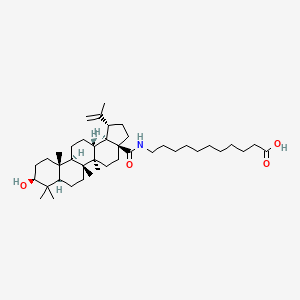
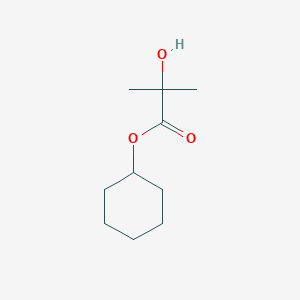

![Dibenzo[j,lmn]phenanthridine](/img/structure/B12803424.png)






